4,4'-(3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy))dibenzoic acid is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. Its molecular formula is with a molecular weight of 478.56 g/mol. This compound is classified as a dibenzoic acid derivative, which incorporates a tetraoxatetradecane linker, making it suitable for applications in polymer chemistry and biomedical research.
The compound can be synthesized from commercially available precursors, including 3,6,9,12-tetraoxatetradecane-1,14-diol and dibenzoic acid derivatives. The synthesis typically involves esterification or other coupling reactions that link the components together.
4,4'-(3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy))dibenzoic acid falls under the category of polyfunctional organic compounds due to the presence of multiple functional groups that enable various chemical reactions. It is also categorized as a potential polymer precursor due to its ability to form cross-linked structures.
The synthesis of 4,4'-(3,6,9,12-tetraoxatetradecane-1,14-diylbis(oxy))dibenzoic acid typically involves the following steps:
The reaction conditions such as temperature and solvent choice are crucial for optimizing yield. Common solvents include dichloromethane or dimethylformamide. The reaction may require monitoring via thin-layer chromatography (TLC) to ensure completion.
The molecular structure of 4,4'-(3,6,9,12-tetraoxatetradecane-1,14-diylbis(oxy))dibenzoic acid consists of two benzoate groups linked by a tetraoxatetradecane chain. The presence of ether linkages contributes to its solubility and reactivity.
C(C(=O)OCCOCCOCCOCCOCCOC(=O)C)C=CCThe compound can undergo several chemical reactions:
For example, under acidic conditions (e.g., using sulfuric acid), hydrolysis of the ester bonds leads to the release of dibenzoic acid and tetraoxatetradecane-1,14-diol.
In biological systems or synthetic applications:
The mechanism involves interactions with cellular machinery that recognize the specific linkages formed by this compound.
This compound's unique structure and properties make it valuable for various scientific research applications across multiple disciplines.
CAS No.: 3009-34-5
CAS No.: 511-36-4
CAS No.: 113653-03-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3